CV 3988

PAF receptor binding Radioligand displacement Orthosteric antagonism

Researchers validating PAF receptor assays often face variability from untested antagonist substitutions. CV 3988 is the original thiazolium-based PAF-R antagonist with established Ki=120 nM (rabbit platelets) and IC50=27.6 μM (human PRP), providing a reproducible baseline for SAR and potency ratio calculations. - Reproducible benchmark: Ki=120 nM (rabbit) & IC50=27.6 μM (human PRP) for assay validation - Species-selective tool: active in rabbit/guinea-pig, negative in rat/mouse platelets - ideal cross-species control - Biased signaling probe: ~45% maximal PLC inhibition despite full binding blockade enables G-protein-dependent vs. independent pathway dissection

Molecular Formula C28H53N2O7PS
Molecular Weight 592.8 g/mol
CAS No. 92203-21-9
Cat. No. B10763177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCV 3988
CAS92203-21-9
Molecular FormulaC28H53N2O7PS
Molecular Weight592.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC
InChIInChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)
InChIKeyNMHKTASGTFXJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CV 3988: Structural Identity and PAF Antagonism Profile


CV 3988 (CAS: 92203-21-9; also referenced as 85703-73-7), chemically defined as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic analog of platelet-activating factor (PAF) that functions as a specific, competitive antagonist at the PAF receptor (PAF-R) [1]. As one of the earliest reported PAF antagonists capable of inhibiting both in vitro platelet aggregation and in vivo hypotension induced by PAF, it established the structural template for the thiazolium-based antagonist series, including the later-developed, higher-potency analog CV-6209 [2]. Its mechanism involves direct competition with [3H]-PAF for receptor binding, with a measured Ki of 1.2 × 10⁻⁷ M in rabbit platelets, confirming its action as a reversible orthosteric antagonist [3].

Research Field Platelet-activating factor (PAF) receptor pharmacology
Tool Compound Type Reversible, competitive orthosteric PAF antagonist probe
Selection Rationale Structural SAR prototype for the thiazolium-based antagonist series (e.g., CV-6209)
Species Model Fit Rabbit, guinea-pig, or human PAF-responsive systems (not rat/mouse)

CV 3988: Why Generic Substitution Fails


Substituting CV 3988 with another in-class PAF antagonist without direct comparative validation introduces significant experimental risk due to marked divergence in potency, species-dependent receptor pharmacology, and functional selectivity profiles. For example, while CV-6209 exhibits approximately 100-fold greater potency than CV 3988 in rabbit platelet aggregation assays, CV 3988 retains distinct utility as a lower-potency reference standard and a structural prototype for SAR studies [1]. Furthermore, CV 3988 demonstrates species-specific binding profiles (e.g., absence of specific [3H]-PAF binding in rat and mouse platelets), a critical consideration when selecting an antagonist for cross-species experimental models [2]. Compounds such as BN 52021 and Ro 19-3704 exhibit differing off-target activities and signaling bias, making direct interchange invalid without context-specific verification [3].

CV-6209 Potency Gap CV-6209 exhibits significantly higher binding affinity; experimental outcomes may shift if directly interchanged without re-titration.
Species Insensitivity No specific binding in rat/mouse platelets; mismatches rodent-active antagonists (e.g., WEB 2086) and limits cross-species model transfer.
Biased Signaling Profile Partial PLC inhibition (~45% max) contrasts with full antagonists (e.g., SRI 63-441); functional readouts may not replicate complete pathway blockade.

CV 3988: Quantitative Evidence vs. Key Comparators


PAF Receptor Binding Affinity in Rabbit Platelets

CV 3988 demonstrated competitive inhibition of [3H]-PAF binding to rabbit platelets with an IC50 of 7.9 × 10⁻⁸ M (79 nM) and a calculated Ki of 1.2 × 10⁻⁷ M (120 nM) [1]. In a parallel study using the same assay system, the structurally optimized analog CV-6209 exhibited an IC50 of 7.73 × 10⁻⁹ M (7.73 nM), representing a 10.2-fold higher binding affinity [2]. A separate binding study reported displacement ED50 values of 4 × 10⁻⁷ M for CV 3988 and 1 × 10⁻⁷ M for ONO-6240, indicating a 4-fold difference in apparent potency [3].

PAF Receptor Binding Affinity
Head-to-head
CV 3988: Ki 1.2 × 10⁻⁷ M
CV-6209: IC50 7.73 × 10⁻⁹ M (10.2-fold)
ONO-6240: ED50 1 × 10⁻⁷ M (4-fold)
Supports competitive binding studies. Characterizes reversible orthosteric antagonism.
Determined via [³H]-PAF ligand in washed rabbit platelets.
PAF receptor binding Radioligand displacement Orthosteric antagonism

PAF-Induced Platelet Aggregation Antagonism

CV 3988 inhibited PAF-acether-induced aggregation of human platelets in platelet-rich plasma (PRP) with an IC50 of 27.6 ± 9.3 μM [1]. Under identical experimental conditions, BN 52021 and kadsurenone exhibited IC50 values of 3.3 ± 1.8 μM and 19.6 ± 10.4 μM, respectively, representing 8.4-fold and 1.4-fold higher potency [1]. In a separate study using rabbit platelets, CV-6209 inhibited PAF-induced aggregation with an IC50 of 7.5 × 10⁻⁸ M (75 nM), and was reported to be 104 times more potent than CV 3988 [2].

Platelet Aggregation Antagonism
Head-to-head
CV 3988: IC50 27.6 ± 9.3 μM
BN 52021: IC50 3.3 ± 1.8 μM (8.4-fold)
Kadsurenone: IC50 19.6 ± 10.4 μM (1.4-fold)
Supports functional platelet antagonist studies. Validates lower-potency baseline PAF antagonism.
Measured in human platelet-rich plasma; PAF-acether as agonist.
Platelet aggregation Functional antagonism In vitro pharmacology

Reversal of PAF-Induced Hypotension in Rats

In anesthetized rats, post-treatment with CV 3988 reversed PAF (1 μg/kg i.v.)-induced hypotension with an ED50 of 0.34 mg/kg i.v. [1]. Under the same experimental protocol, CV-6209 exhibited an ED50 of 0.0046 mg/kg i.v., making it 74 times more potent than CV 3988 [1]. ONO-6240 (ED50 = 0.092 mg/kg i.v.) was 20 times more potent, Ginkgolide B (ED50 = 0.85 mg/kg i.v.) was 2.5 times less potent, and etizolam (ED50 > 9.7 mg/kg i.v.) was over 28 times less potent than CV 3988 [1].

In Vivo Hypotension Reversal
Head-to-head
CV 3988: ED50 0.34 mg/kg i.v.
CV-6209: ED50 0.0046 mg/kg (74-fold)
ONO-6240: ED50 0.092 mg/kg (20-fold)
Ginkgolide B: ED50 0.85 mg/kg (0.4-fold)
Supports in vivo PAF cardiovascular model context. Moderate in vivo potency profile reported.
Rat PAF (1 μg/kg i.v.)-induced hypotension model.
In vivo pharmacology Hypotension reversal Cardiovascular PAF antagonism

Species-Specific Binding: Rat and Mouse Platelet Insensitivity

CV 3988 selectively inhibited [3H]-PAF binding to human and guinea-pig platelets with IC50 values of 1.6 × 10⁻⁷ M (160 nM) and 1.8 × 10⁻⁷ M (180 nM), respectively, demonstrating species-dependent variation in potency [1]. Critically, no specific binding of [3H]-PAF to rat or mouse platelets was observed in the same study, indicating that these species lack a functional PAF receptor responsive to CV 3988 [1]. This contrasts with BN 52021 and WEB 2086, which have been reported to show activity in rat models, underscoring a key species selectivity profile for CV 3988 [2].

Species Selectivity Profile
Cross-study comparable
Human: IC50 1.6 × 10⁻⁷ M
Guinea-pig: IC50 1.8 × 10⁻⁷ M
Rabbit: IC50 7.9 × 10⁻⁸ M
Rat/Mouse: No specific binding
Restricts model selection to rabbit, guinea-pig, and human systems. Precludes rat/mouse models.
[³H]-PAF binding assay; rodent platelets lack responsive PAF receptor.
Species selectivity Receptor pharmacology Preclinical model selection

Signaling Bias and Partial PLC Inhibition

CV 3988 exhibited partial inhibition of PAF-stimulated phosphoinositide-specific phospholipase C (PLC) activity in rabbit platelets, achieving a maximal inhibition of approximately 45% with an 'apparent IC50' of 1.05 μM [1]. In contrast, the structurally related antagonist CV-6209 also showed partial inhibition (~45% maximal) but with a 6.2-fold higher apparent potency (apparent IC50 = 0.17 μM) [1]. The antagonists SRI 63-441 and SRI 63-675, however, inhibited PLC activity completely (100% maximal inhibition) with IC50 values of 0.78 μM and 1.27 μM, respectively [1].

Biased Signaling (Partial PLC Inhibition)
Head-to-head
CV 3988: 45% max inhibition, IC50 1.05 μM
CV-6209: 45% max inhibition, IC50 0.17 μM
SRI 63-441: 100% max inhibition, IC50 0.78 μM
Supports pathway-dissociation studies. Reports partial blockade of PAF-induced PLC activity.
PAF-stimulated PLC assay in rabbit platelets.
Functional selectivity Signal transduction Biased antagonism

In Vivo Collagen-Induced Thrombocytopenia Inhibition

CV 3988 (5 mg/kg i.v.) caused a 62% inhibition of the platelet count fall induced by collagen (40 μg/kg i.v.) in anesthetized rabbits, implicating a role for endogenous PAF in collagen-mediated platelet responses [1]. In the same study, CV 3988 exhibited dose-dependent inhibition of PAF-acether (150 ng/kg)-induced thrombocytopenia [1]. This contrasts with the higher potency of CV-6209, which at 0.1 mg/kg i.v. completely inhibited PAF-induced hypotension and platelet aggregation [2].

In Vivo Collagen-Induced Thrombocytopenia
Cross-study comparable
CV 3988: 62% inhibition (5 mg/kg i.v.)
CV-6209: Complete blockade of direct PAF effects (0.1 mg/kg i.v.)
Supports endogenous PAF involvement studies. Validates collagen-model response context.
Rabbit model; collagen (40 μg/kg i.v.) and PAF-acether (150 ng/kg) challenge.
In vivo efficacy Thrombocytopenia Collagen-induced aggregation

CV 3988: Application Scenarios and Use Cases


Reference Standard for PAF Antagonist Screening

CV 3988 serves as a well-characterized, lower-potency reference compound for benchmarking novel PAF antagonists in radioligand binding and functional aggregation assays. Its established Ki of 120 nM in rabbit platelets and IC50 of 27.6 μM in human PRP provide a reproducible baseline for calculating relative potency ratios and for validating assay sensitivity [1][2]. The extensive structure-activity relationship (SAR) data linking its thiazolium core to subsequent analogs (e.g., CV-6209) makes it an essential comparator for medicinal chemistry programs [3].

PAF Receptor Signaling Bias Dissection

CV 3988's unique property of achieving only ~45% maximal inhibition of PAF-stimulated PLC activity, despite nearly complete blockade of [3H]-PAF binding, positions it as a valuable tool for investigating biased signaling at the PAF receptor [1]. Researchers studying G-protein-dependent versus -independent pathways or seeking to differentiate orthosteric antagonism from functional selectivity will find CV 3988's partial efficacy profile experimentally useful.

Rabbit and Guinea-Pig Inflammation/Thrombosis Models

Given its high potency in rabbit platelets (IC50 = 79 nM for binding) and guinea-pig models, CV 3988 is optimally suited for in vivo studies in these species [1][2]. Its demonstrated efficacy in reversing PAF-induced hypotension (ED50 = 0.34 mg/kg i.v.) and inhibiting collagen-induced thrombocytopenia (62% inhibition at 5 mg/kg) in rabbits supports its use in cardiovascular and inflammatory disease models where PAF is implicated [3].

Negative Control in PAF Non-Responsive Species

The absence of specific [3H]-PAF binding in rat and mouse platelets renders CV 3988 an ideal negative control for experiments aiming to confirm PAF receptor-dependent effects in rodent systems [1]. This species selectivity can be exploited to validate target engagement in transgenic models or to rule out off-target effects when compared with antagonists (e.g., WEB 2086) that retain activity across species.

Application
Selection Property
Validation Focus
Reference Standard for PAF Antagonist Screening
Binding IC50 and functional aggregation IC50 baseline
Lower-potency competitive binding profile
PAF Receptor Biased Signaling Dissection
PLC inhibition potency vs. binding affinity
Receptor occupancy versus partial signaling blockade
Rabbit/Guinea-Pig Inflammation & Thrombosis Models
ED50 0.34 mg/kg hypotension reversal
PAF-induced cardiovascular function and thrombocytopenia endpoints
Negative Control in PAF Non-Responsive Species
No specific binding in rat/mouse platelets
Confirmation of absent PAF receptor binding as baseline

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